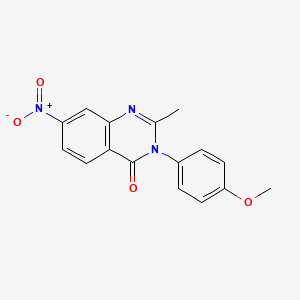
2,2'-(biphenyl-2,2'-diyldimethanediyl)bis(1H-isoindole-1,3(2H)-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[BIPHENYL-2,2’-DIYLDI(METHYLENE)]BIS(1H-ISOINDOLE-1,3(2H)-DIONE) is a complex organic compound characterized by its biphenyl core structure linked to isoindole dione groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[BIPHENYL-2,2’-DIYLDI(METHYLENE)]BIS(1H-ISOINDOLE-1,3(2H)-DIONE) typically involves the reaction of biphenyl derivatives with isoindole dione precursors. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often involve palladium catalysts and boron reagents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2’-[BIPHENYL-2,2’-DIYLDI(METHYLENE)]BIS(1H-ISOINDOLE-1,3(2H)-DIONE) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the isoindole dione groups to amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, amine derivatives from reduction, and various substituted biphenyl compounds from substitution reactions.
科学的研究の応用
2,2’-[BIPHENYL-2,2’-DIYLDI(METHYLENE)]BIS(1H-ISOINDOLE-1,3(2H)-DIONE) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2,2’-[BIPHENYL-2,2’-DIYLDI(METHYLENE)]BIS(1H-ISOINDOLE-1,3(2H)-DIONE) involves its interaction with specific molecular targets and pathways. The biphenyl core can interact with various enzymes and receptors, modulating their activity. The isoindole dione groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and stability.
類似化合物との比較
Similar Compounds
2,2’-Biphenol: A simpler biphenyl derivative with hydroxyl groups.
4,4’-Dihydroxybiphenyl: Another biphenyl derivative with hydroxyl groups at different positions.
Bisphenol A: A well-known biphenyl derivative used in the production of polycarbonate plastics.
Uniqueness
2,2’-[BIPHENYL-2,2’-DIYLDI(METHYLENE)]BIS(1H-ISOINDOLE-1,3(2H)-DIONE) is unique due to its combination of biphenyl and isoindole dione structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
特性
分子式 |
C30H20N2O4 |
|---|---|
分子量 |
472.5 g/mol |
IUPAC名 |
2-[[2-[2-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]phenyl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C30H20N2O4/c33-27-23-13-5-6-14-24(23)28(34)31(27)17-19-9-1-3-11-21(19)22-12-4-2-10-20(22)18-32-29(35)25-15-7-8-16-26(25)30(32)36/h1-16H,17-18H2 |
InChIキー |
KHUOBLGJZQUDTB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4CN5C(=O)C6=CC=CC=C6C5=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-{3-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14948844.png)
![2-hydroxy-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B14948852.png)
![2-Oxo-2H-chromene-3-carboxylic acid [2-(adamantan-1-yloxy)-ethyl]-amide](/img/structure/B14948865.png)
![3'-(4-ethylphenyl)-1-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B14948867.png)
![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14948870.png)
![N-(2-methylphenyl)-2-[({2-[(phenylcarbonyl)amino]phenyl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B14948878.png)

![5-[2-(Pyridin-3-yl)piperidin-1-yl]pent-3-yn-1-yl acetate](/img/structure/B14948897.png)
![N-[(E)-(4-chlorophenyl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14948906.png)
![[1-Benzyl-2-oxo-1,2-dihydro-indol-(3Z)-ylidene]-cyano-acetic acid ethyl ester](/img/structure/B14948913.png)
![2-chloro-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B14948917.png)

![Ethyl 5-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate](/img/structure/B14948923.png)
![5-({[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B14948929.png)
